
Salsolinol
Overview
Description
Salsolinol is the condensation product of acetaldehyde and dopamine . It is a potential neurotoxin suspected to contribute to alcohol abuse . It appears that salsolinol excites the ventral tegmental area (VTA) dopamine neurons indirectly by activating μ-opioid receptors (MORs), which inhibit GABA neurons in the VTA . Salsolinol, a neurotoxin, can serve as a prolactin-releasing factor and an etiological factor in the tuberoinfundibular pathway and in Parkinson′s disease (PD), respectively .
Synthesis Analysis
Salsolinol is synthesized as a consequence of the oral administration of a pharmacologically relevant dose of ethanol . It is the product of condensation between dopamine and ethanol’s first by-product, acetaldehyde . In the posterior ventral tegmental area (pVTA), salsolinol is responsible for increasing AcbSh DA release via μ opioid receptor (μOR) stimulation .
Molecular Structure Analysis
Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) possesses an asymmetric center at C-1; thus, it exists as R and S enantiomers . Endogenously, non-enzymatic condensation of dopamine (3,4-dihydroxyphenylethylamine, DA) with acetaldehyde yields a racemic mixture of enantiomers .
Physical And Chemical Properties Analysis
Salsolinol is a tetrahydroisoquinoline derivative whose presence in humans was first detected in the urine of Parkinsonian patients on l-DOPA (l-dihydroxyphenylalanine) medication . It is considered to alter the function of dopaminergic neurons in the central nervous system .
Scientific Research Applications
Neurotoxicity and Parkinson’s Disease
Salsolinol has been implicated in the pathogenesis of Parkinson’s disease (PD) due to its neurotoxic effects on dopaminergic neurons. Studies have shown that Salsolinol induces neurotoxicity in SH-SY5Y cells and mice, activating NLRP3-dependent pyroptosis, which is a form of programmed cell death . This suggests that targeting Salsolinol-induced pathways could be a potential therapeutic strategy for PD.
Neuroprotection
Contrasting its neurotoxic properties, Salsolinol has also demonstrated neuroprotective effects. It has been found to rescue SH-SY5Y cells from death induced by oxidative stress and reduce reactive oxygen species levels and caspase activity, which are markers of cell damage . This dual role highlights the complexity of Salsolinol’s impact on the nervous system and the need for further research to understand its mechanisms.
Dopamine Metabolism
Salsolinol is a metabolite of dopamine and can influence dopamine synthesis and turnover, particularly in areas of the brain like the ventral midbrain and striatum. This relationship with dopamine makes it a significant compound in studying neuropsychiatric disorders and developing treatments that target dopaminergic pathways .
Mechanism of Action
Salsolinol, also known as (-)-Salsolinol, is a chemical compound derived from dopamine that plays a significant role in neurotransmission and has been linked to dopamine-related disorders .
Target of Action
Salsolinol primarily targets dopaminergic neurons in the central nervous system . It has been suggested that Salsolinol could act as an agonist on prejunctional α-adrenergic receptors .
Mode of Action
Salsolinol interacts with its targets, leading to changes in the function of dopaminergic neurons . It has been proposed that Salsolinol and its derivatives induce apoptosis of dopaminergic neurons due to their structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and their ability to induce Parkinsonism .
Biochemical Pathways
Salsolinol is endogenously synthesized by multiple routes, although its origin in the human body remains controversial . It is metabolized by an N-methyltransferase enzyme into N-methyl-®-salsolinol . This can then be converted by an amine oxidase into 1,2-dimethyl-6,7-dihydroxyisoquinolinium (DMDHIQ+) .
Pharmacokinetics
Salsolinol is both synthesized in the human body and ingested in several common dietary sources . It has the ability to cross the blood-brain barrier , which is crucial for its interaction with the central nervous system.
Result of Action
Salsolinol has been linked to neurotoxicity and neuroprotection. At lower concentrations, it demonstrates a distinct neuroprotective activity, whereas at higher concentrations, it causes a neurotoxic effect . It has been suggested that Salsolinol induces Parkinson’s disease through activating NLRP3-dependent pyroptosis .
Action Environment
The action, efficacy, and stability of Salsolinol can be influenced by various environmental factors. For instance, the concentration of Salsolinol can significantly affect its neurotoxic or neuroprotective properties . Furthermore, the presence of other compounds, such as acetaldehyde, can affect the synthesis of Salsolinol .
Safety and Hazards
properties
IUPAC Name |
(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRKLUSXDYATLG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897153 | |
| Record name | S-(-)-Salsolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27740-96-1 | |
| Record name | (-)-Salsolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(-)-Salsolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(-)-Salsolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALSOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ILS801M65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salsolinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

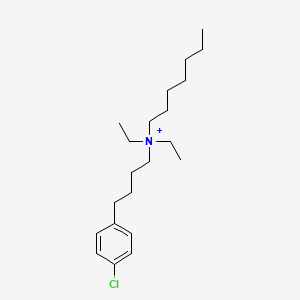
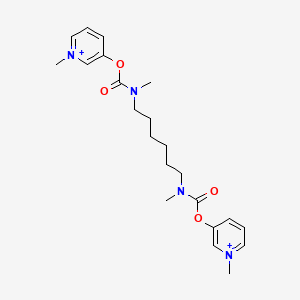
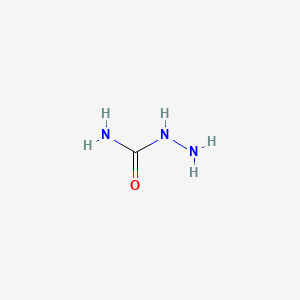

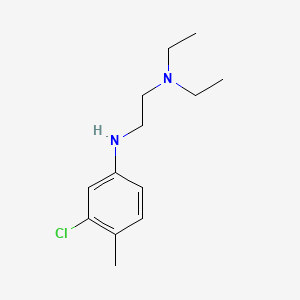
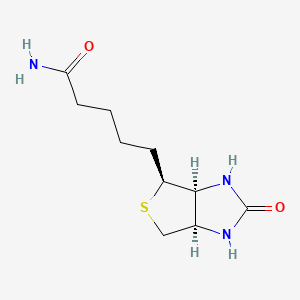

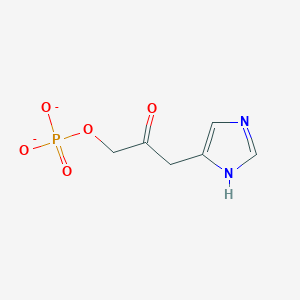
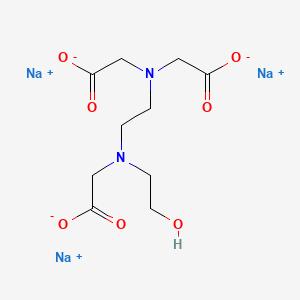


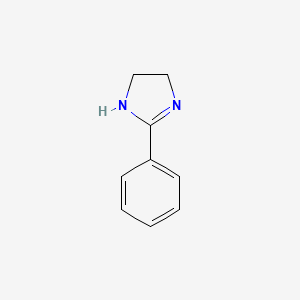
![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)
![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)